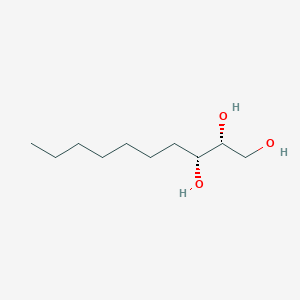
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- is a complex organic compound characterized by its unique structure, which includes multiple chlorine substitutions on a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- typically involves the chlorination of cyclohexadiene derivatives. One common method includes the use of chlorine gas in the presence of a catalyst to achieve the desired chlorination at specific positions on the cyclohexadiene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclohexadiene is reacted with chlorine gas under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, leading to inhibition or activation of enzymatic activity. The pathways involved can include oxidative stress responses and signal transduction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-: Similar structure but different substitution pattern.
2,5-Diamino-3,6-dichloro-2,5-cyclohexadiene-1,4-dione: Contains amino groups instead of phenyl groups.
2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: Contains hydroxyl groups instead of phenyl groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3,6-dichloro-4-(2,5-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
68453-64-5 |
|---|---|
Fórmula molecular |
C12H4Cl4O2 |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
3,6-dichloro-4-(2,5-dichlorophenyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H |
Clave InChI |
SUWNJKQHZDQIQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=C(C(=O)C(=O)C(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)




![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)





![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)
